molecular formula C28H38N12O6S B10753544 Abacavir Hemisulfate;ABC sulfate

Abacavir Hemisulfate;ABC sulfate

Cat. No.: B10753544
M. Wt: 670.7 g/mol
InChI Key: WMHSRBZIJNQHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Stereochemical Designation

The systematic IUPAC name for abacavir hemisulfate is bis([(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl]methanol) sulfate . This nomenclature reflects the compound’s carbocyclic nucleoside structure, which features a cyclopentene ring fused to a purine base. The stereochemical designation (1S,4R) specifies the absolute configuration at the two chiral centers on the cyclopentene ring, ensuring enantiomeric purity critical for pharmacological activity. The sulfate counterion exists in a 1:1 molar ratio with the abacavir base, forming a stable ionic complex.

Molecular Formula and Structural Representation

Abacavir hemisulfate has the molecular formula (C₁₄H₁₈N₆O)₂·H₂SO₄ , corresponding to a molecular weight of 670.74 g/mol . The structure comprises two abacavir cations (each with a protonated purine nitrogen) and one sulfate anion. The abacavir moiety contains:

  • A cyclopentene ring with hydroxylmethyl and purine substituents at the 1- and 4-positions, respectively.
  • A 2-amino-6-(cyclopropylamino)purine group, which facilitates reverse transcriptase inhibition.
  • A sulfate anion (SO₄²⁻) that stabilizes the crystalline lattice through hydrogen bonding.

The crystal structure, resolved in the monoclinic space group C2 , reveals an asymmetric unit containing two abacavir cations and one sulfate anion interconnected via N–H···O and O–H···O hydrogen bonds.

Synonyms and International Nonproprietary Names (INN)

Abacavir hemisulfate is recognized by several synonyms and standardized designations:

  • International Nonproprietary Name (INN): Abacavir sulfate.
  • Chemical Abstracts Service (CAS) Name: (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol sulfate (2:1).
  • Common Synonyms: ABC sulfate, abacavir sulfate (2:1 salt).

The INN emphasizes the sulfate salt form, distinguishing it from the free base (abacavir), which has the CAS number 136470-78-5.

Regulatory Identifiers: CAS, EC, UNII, and Pharmacopeial Codes

Abacavir hemisulfate is codified in major regulatory and pharmacopeial systems:

Identifier Type Code Source
CAS Registry Number 188062-50-2
UNII J220T4J9Q2
USP-NF Code (C₁₄H₁₈N₆O)₂·H₂SO₄
EC Number Not formally assigned

The United States Pharmacopeia (USP) specifies that abacavir sulfate must contain 97.0–102.0% of the labeled compound on an anhydrous basis, with reference standards for purity assessment (e.g., USP Abacavir Sulfate RS). The World Health Organization (WHO) prequalification documents further validate its use in antiretroviral combinations.

Properties

IUPAC Name

[4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSRBZIJNQHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 77,000 mg/l @ 25 °C
Details PDR; Physicians Desk Reference 55th ed . Montvale, NJ: Medical Economics Co p. 1498 (2001)
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
Details Lyman WJ; p. 31 in Environmental Exposure From Chemicals Vol I, Neely WB, Blau GE, eds, Boca Raton, FL: CRC Press (1985)
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white solid

CAS No.

188062-50-2
Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Structural Considerations

The cyclopentene ring and purine moiety in Compound II impose steric constraints that influence reaction kinetics. The isopropyl group acts as a transient protecting group for the amine, which is cleaved during hydrolysis without racemization at the stereogenic centers.

Hydrolysis in Basic Conditions

Reaction Mechanism

The hydrolysis of Compound II proceeds via nucleophilic attack by hydroxide ions on the amide carbonyl, facilitated by the electron-withdrawing nature of the purine ring. The use of sodium hydroxide (1–5 mol equivalents) in a isopropanol-water (2:1 v/v) solvent system ensures complete deprotection within 1 hour at reflux (82–85°C).

Key Advantages Over Acidic Hydrolysis:

  • Reduced By-Product Formation : Basic conditions suppress degradation pathways prevalent in acidic media, such as purine ring protonation and subsequent decomposition.

  • Faster Kinetics : Elevated temperatures (50–85°C) accelerate hydrolysis without compromising yield, unlike traditional methods requiring prolonged reaction times.

Solvent System Optimization

A solvent mixture of isopropanol (32.8 mL) and 10% NaOH (36.1 mL) achieves optimal solubility for both the starting material and product. Isopropanol’s moderate polarity prevents premature salt formation while maintaining reaction homogeneity.

Optimization of Reaction Parameters

Temperature and Time Profile

ParameterOptimal RangeImpact on Yield
Temperature82–85°C (reflux)Maximizes reaction rate
Time1 hour97% conversion
NaOH Concentration10% (w/v)Ensures complete hydrolysis

Data derived from Example 1 of EP1905772A1 demonstrate that reflux conditions reduce the reaction time from >12 hours (historical methods) to 1 hour while maintaining a 97% yield .

Stoichiometric Considerations

A molar ratio of 5:1 NaOH:Compound II provides sufficient hydroxide ions for complete amide cleavage without excess base complicating downstream purification.

Isolation and Purification Techniques

Salt Precipitation Strategy

Post-hydrolysis, the reaction mixture is cooled to 20–25°C, and tert-butyl methyl ether (32.8 mL) is added to induce phase separation. The organic phase is treated with 96% sulfuric acid (0.61 mL) to precipitate the hemisulfate salt at 0–5°C.

Critical Steps:

  • Solvent Addition : tert-Butyl methyl ether lowers the solubility of the hemisulfate salt, facilitating crystallization.

  • Acid Stoichiometry : A 2:1 molar ratio of abacavir to H₂SO₄ ensures correct salt stoichiometry.

Purification via Crystallization

The crude product is recrystallized from isopropanol/tert-butyl methyl ether to achieve >99.5% purity. This step removes residual inorganic salts and organic by-products.

Comparative Analysis of Methodologies

Traditional Acidic Hydrolysis vs. Basic Hydrolysis

ParameterAcidic Method (Historical)Basic Method (EP1905772A1)
Reaction Time12–24 hours1 hour
By-Product FormationHigh (degradation products)Low (<2%)
Yield60–75%88–97%
Solvent SystemChlorinated solventsIsopropanol/Water

The basic hydrolysis method eliminates the need for corrosive mineral acids (e.g., HCl), reducing equipment corrosion and safety hazards.

Industrial-Scale Considerations

Scalability and Cost Efficiency

  • Solvent Recovery : Isopropanol is distilled and reused, lowering material costs.

  • Continuous Processing : The short reaction time allows for continuous flow reactors, enhancing throughput.

Environmental Impact

The replacement of chlorinated solvents with isopropanol reduces hazardous waste generation, aligning with green chemistry principles .

Chemical Reactions Analysis

Hydrolysis and Salt Formation Dynamics

  • pH Dependency : Abacavir free base is isolated under basic conditions (pH 7.0–7.5) and converted to the hemisulfate salt via controlled acidification .

  • Critical Parameters :

    • Temperature: 0–5°C during acid addition minimizes impurities.

    • Solvent Choice: Isopropanol or tert-butyl methyl ether optimizes crystallization .

Impurity Control :

  • Residual glutaric acid (from purification steps) is monitored via ion chromatography (retention times: sulfate ion = 21.4 min, glutarate ion = 18.8 min) .

Polymorphic Behavior

While the hemisulfate form is stable, abacavir free base exhibits polymorphic transitions during salt formation:

Acetic Acid Salt Transition :

  • Process : Free base converts to acetic acid salt in isopropanol/acetic acid.

  • Monitoring :

    • FBRM (Focused Beam Reflectance Measurement) : Chord length distribution shifts from coarse (15 min) to fine particles (50 min).

    • PVM (Particle Vision Microscope) : Crystal morphology changes from plates to needles .

Time (min)Particle Count (FBRM)Crystal Morphology (PVM)
151,200Plate-like
503,800Needle-like

Analytical Characterization

Methods and Findings :

TechniqueKey ObservationsCitation
Ion Chromatography Quantifies sulfate (LOD: 0.05 μg/mL)
PXRD Confirms hemisulfate crystallinity
DSC Melting point: 222–225°C
¹H NMR Validates stereochemistry (1S,4R configuration)

Stability and Degradation

  • pH Solubility : Minimal solubility in basic pH; enhanced solubility in acidic media .

  • Thermal Stability : Stable under vacuum drying at 40°C .

Industrial-Scale Optimization

  • Solvent Swaps : Isopropanol and tert-butyl methyl ether reduce water content, improving yield .

  • Cost Efficiency : High-concentration hydrolysis (up to 28 mmol scale) minimizes solvent use .

Scientific Research Applications

Antiviral Mechanism of Action

Abacavir functions by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. Once inside the body, it is converted into its active form, carbovir-triphosphate. This metabolite competes with natural nucleotides for incorporation into viral DNA, leading to premature termination of the viral genome synthesis .

Pharmacokinetics

  • Absorption : Abacavir is rapidly absorbed after oral administration, with a bioavailability of approximately 83%. Peak plasma concentrations are typically reached within 1-2 hours post-dosing .
  • Distribution : The volume of distribution is around 0.86 L/kg, with about 50% plasma protein binding .
  • Metabolism : It undergoes hepatic metabolism primarily via alcohol dehydrogenase and glucuronosyltransferase, yielding inactive metabolites .
  • Excretion : Approximately 82% of abacavir is excreted in urine; only a small fraction remains unchanged .

Combination Therapies

Abacavir is frequently used in combination therapies to enhance treatment outcomes. For instance:

  • With Lamivudine : The combination has shown significant efficacy in reducing HIV viral loads and improving immune function.
  • With Dolutegravir : This combination has been shown to maintain effective viral suppression while minimizing side effects .

Efficacy in Diverse Populations

A clinical trial conducted by Singh et al. involved patients of Japanese ancestry receiving a combination therapy of abacavir, dolutegravir, and lamivudine. The study demonstrated that this regimen was well-tolerated and effective in achieving desired pharmacokinetic parameters without significant adverse effects .

Treatment in Severely Malnourished Children

Research by Archary et al. on severely malnourished children indicated that early treatment with abacavir and lamivudine resulted in improved bioavailability and pharmacokinetic parameters compared to delayed treatment. This study supports the use of abacavir in vulnerable populations while adhering to WHO dosing recommendations .

Hypersensitivity Reactions

Abacavir is associated with hypersensitivity reactions, particularly in individuals carrying the HLA-B*5701 allele. A comprehensive review highlighted the importance of genetic screening prior to initiating therapy to mitigate risks associated with hypersensitivity reactions . Case studies documented various clinical scenarios where management strategies were implemented effectively following hypersensitivity reactions.

Summary of Pharmacokinetic Parameters

ParameterValue
Bioavailability83%
Peak Plasma Concentration3.0 ± 0.89 μg/mL
Volume of Distribution0.86 ± 0.15 L/kg
Plasma Protein Binding~50%
Elimination Half-life~20 hours (active metabolite)

Clinical Trials Overview

Study ReferencePopulationInterventionOutcomes
Singh et al. Japanese patientsAbacavir + Dolutegravir + LamivudineEffective pharmacokinetics; no adverse effects
Archary et al. Severely malnourished childrenAbacavir + LamivudineImproved bioavailability; safe dosing recommendations

Mechanism of Action

Abacavir Hemisulfate exerts its effects by being converted intracellularly to carbovir triphosphate, an active metabolite. This metabolite competes with deoxyguanosine-5’-triphosphate (dGTP) for incorporation into viral DNA. By incorporating into the viral DNA, it acts as a chain terminator, preventing the elongation of the DNA chain and thereby inhibiting viral replication .

Comparison with Similar Compounds

Chemical and Structural Properties

ABC sulfate belongs to the NRTI class, which includes lamivudine, zidovudine, and tenofovir. Unlike non-nucleoside RT inhibitors (NNRTIs, e.g., nevirapine), NRTIs require intracellular phosphorylation to become active.

Property Abacavir Sulfate Lamivudine Zidovudine
Chemical Class Carbocyclic nucleoside Cytidine analog Thymidine analog
Molecular Weight 670.74 229.26 267.24
Mechanism Guanosine analog Cytidine analog Thymidine analog
Polymorphism Multiple crystalline forms Monomorphic Polymorphic forms reported

ABC sulfate exhibits polymorphism, with distinct X-ray diffraction patterns affecting solubility and stability . This contrasts with lamivudine, which is typically monomorphic, simplifying formulation .

Pharmacokinetic and Efficacy Profile

Parameter Abacavir Sulfate Lamivudine Zidovudine
Oral Bioavailability 83% 86% 60–70%
Half-life (hr) 1.5 5–7 1.1
CNS Penetration High Moderate Low
Virologic Response* 70% (RNA <400 copies/mL) 60–75% 50–65%

*Response rates at 16 weeks .
ABC sulfate’s superior CNS penetration and higher bioavailability compared to zidovudine make it preferable for patients with neurological complications . Lamivudine, however, has a longer half-life, enabling once-daily dosing in some regimens .

Analytical Methods and Stability

ABC sulfate’s quantification methods include:

  • Volumetric Titration : Accurate (±2%) and cost-effective vs. HPLC (±3%) .
  • UHPLC : Detects degradation products (e.g., cyclopropane derivatives) under stress conditions .
  • Spectrophotometry : Methods A (450 nm) and B (455 nm) achieve recovery rates >99% with RSD <2% .

Comparatively, lamivudine is often analyzed via RP-HPLC due to its UV absorbance at 270 nm , while zidovudine requires mass spectrometry for impurity profiling .

Biological Activity

Abacavir hemisulfate, commonly referred to as ABC sulfate, is an antiretroviral medication primarily used in the treatment of HIV infection. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), which plays a crucial role in inhibiting the replication of the virus. This article delves into the biological activity of abacavir hemisulfate, summarizing its pharmacokinetics, mechanism of action, clinical efficacy, safety profile, and recent research findings.

Abacavir is a carbocyclic 2'-deoxyguanosine analog that acts by inhibiting the HIV reverse transcriptase enzyme. Once inside the cell, abacavir is metabolized into its active form, carbovir-triphosphate, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during viral replication, effectively reducing viral load in infected individuals .

Pharmacokinetics

The pharmacokinetic profile of abacavir hemisulfate reveals its absorption characteristics and bioavailability:

  • Bioavailability : The absolute bioavailability of oral abacavir is approximately 83%, with a range between 65% and 107% .
  • Half-life : The active metabolite has a long elimination half-life exceeding 20 hours, allowing for once-daily dosing .
  • Clearance : Variability in clearance rates has been noted, influenced by factors such as age and nutritional status .

Table 1: Pharmacokinetic Parameters of Abacavir Hemisulfate

ParameterValue
AUC0-t (ng.h/ml)20,259 ± 5,064
AUC0-∞ (ng.h/ml)20,473 ± 5,092
Cmax (ng/ml)7,473 ± 2,365
Tmax (h)1.1 (0.5 – 2.3)

Data derived from clinical studies comparing different formulations of abacavir .

Clinical Efficacy

Abacavir has been extensively studied for its effectiveness in managing HIV infection. Clinical trials have demonstrated that abacavir is effective in reducing viral loads and improving immune function when used in combination with other antiretroviral agents.

Case Studies

  • Hypersensitivity Reactions : Several case studies have documented hypersensitivity reactions associated with abacavir therapy. These reactions typically manifest within the first six weeks of treatment and can escalate in severity if therapy is continued despite initial symptoms . Management strategies emphasize the importance of genetic screening for the HLA-B*5701 allele prior to initiating therapy to mitigate risks .
  • Oncogenic Pathways : Recent research indicated that abacavir may influence oncogenic pathways in gastric cancer cells by activating transcription factors like YY1 and TERT. This suggests potential repurposing opportunities for abacavir beyond its traditional use as an antiretroviral agent .

Safety Profile

Abacavir is generally well tolerated; however, it is associated with several adverse effects:

  • Common side effects include nausea, vomiting, abdominal pain, and headache.
  • Serious hypersensitivity reactions can occur, necessitating immediate discontinuation of the drug upon symptom onset .

Table 2: Common Adverse Events Associated with Abacavir

Adverse EventFrequency
NauseaCommon
VomitingCommon
Abdominal PainCommon
HeadacheCommon
HypersensitivityRare but serious

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Abacavir Hemisulfate in pharmaceutical formulations, and how are they validated?

  • Methodology : UV spectrophotometry and reverse-phase high-performance liquid chromatography (RP-HPLC) are widely used. For UV methods, linearity is established in the range of 10–50 µg/mL at 254 nm, with validation parameters including accuracy (98–102%), precision (RSD <2%), and specificity against excipients like starch and lactose . HPLC methods employ C18 columns with mobile phases of methanol:phosphate buffer (pH 3.0), achieving retention times of 6.2 minutes and detection limits of 0.1 µg/mL .

Q. How does the stereochemistry of Abacavir Hemisulfate influence its antiviral activity?

  • Mechanistic Insight : The (1S,4R)-stereochemistry of the cyclopentene ring is critical for binding to HIV-1 reverse transcriptase. The enantiomer’s spatial arrangement allows hydrogen bonding with catalytic residues (e.g., Lys65, Asp113) and prevents incorporation into viral DNA due to the absence of a 3'-hydroxyl group . X-ray crystallography confirms that deviations in stereochemistry reduce inhibitory potency by >90% .

Q. What are the stability protocols for Abacavir Hemisulfate in long-term storage?

  • Storage Guidelines :

  • Powder : Store at -20°C in inert atmosphere (argon/vacuum-sealed) for ≤3 years.
  • Solutions : Use DMSO or H₂O (30–50 mg/mL) and store at -80°C for ≤12 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the sulfate moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data regarding Abacavir’s association with myocardial infarction (MI)?

  • Data Reconciliation Strategy :

Meta-Analysis : Pool data from randomized controlled trials (RCTs) with ≥50 participants and non-African cohorts to minimize confounding factors. The FDA’s meta-analysis of 26 RCTs (n=9,868) found no significant MI risk difference (0.008%; 95% CI: -0.26% to 0.27%) between ABC and non-ABC groups .

Subgroup Analysis : Stratify by cardiovascular risk factors (e.g., smoking, lipid profiles) and ABC duration (>6 months vs. short-term). Adjust for concomitant medications like protease inhibitors, which independently elevate MI risk .

Q. What experimental approaches are used to characterize the crystal structure of Abacavir Hemisulfate?

  • Structural Analysis Workflow :

Single-Crystal X-Ray Diffraction : Crystals are grown in ethanol/water (1:1) at 25°C. Data collection at 100K with Mo-Kα radiation (λ=0.71073 Å) resolves bond lengths (e.g., C-N: 1.34 Å) and dihedral angles (e.g., cyclopentene ring: 12.3°) .

Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, with sulfate decomposition observed at 250–300°C .

Q. How do researchers design bioequivalence studies for Abacavir Hemisulfate formulations?

  • Study Design :

  • Population : Healthy adults (n=24–36) under fasting/fed conditions.
  • Parameters : Cₘₐₓ (4.3 µg/mL), AUC₀–∞ (14.8 µg·h/mL), and t₁/₂ (1.5 hours) are compared between test and reference products. Bioequivalence is established if 90% CI for geometric mean ratios (test/reference) falls within 80–125% .

Methodological Notes

  • Contradiction Analysis : Use funnel plots to assess publication bias in meta-analyses. Sensitivity analyses exclude trials with high dropout rates (>20%) .
  • Stereochemical Validation : Circular dichroism (CD) spectroscopy confirms enantiopurity (>99% ee) by comparing optical rotation ([α]D²⁵ = +62°) to reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.